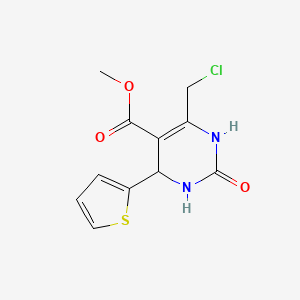

Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural features critical to its biological and chemical properties. The compound contains:

- A chloromethyl group at position 6, which enhances electrophilic reactivity compared to methyl or hydroxymethyl substituents.

- A thiophen-2-yl group at position 4, contributing to π-π interactions and lipophilicity.

- A 2-oxo moiety at position 2, common in DHPMs with enzyme inhibitory activity .

This compound is structurally related to Biginelli reaction products, which are known for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition activities . Safety data indicate it requires precautions against heat, moisture, and inhalation hazards due to its reactive chloromethyl group .

Properties

IUPAC Name |

methyl 6-(chloromethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-17-10(15)8-6(5-12)13-11(16)14-9(8)7-3-2-4-18-7/h2-4,9H,5H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYIIMZMBSOLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5948-72-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antibacterial properties, cytotoxic effects, and structure-activity relationships.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 266.32 g/mol

- CAS Number : 5948-72-1

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various tetrahydropyrimidine derivatives, including those similar to methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance:

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A (related structure) | E. coli | 200 |

| Compound B (related structure) | S. aureus | 1.4 |

| Methyl 6-(chloromethyl)-2-oxo... | TBD | TBD |

The IC50 values indicate the concentration required to inhibit bacterial growth by 50%. Compounds with structural similarities to methyl 6-(chloromethyl)-2-oxo... have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

The cytotoxicity of methyl 6-(chloromethyl)-2-oxo... has been assessed in various cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

Example Study Findings:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathways.

- Cell Line : MCF-7 (breast cancer)

- IC50 : 10 µM

- Mechanism : Cell cycle arrest at the G1 phase.

These findings suggest that modifications in the chemical structure can enhance or reduce cytotoxic effects, indicating a need for further exploration of structure-activity relationships .

Structure-Activity Relationship (SAR)

The biological activity of methyl 6-(chloromethyl)-2-oxo... is highly influenced by its molecular structure. Key features affecting activity include:

- Chloromethyl Group : Enhances reactivity and potential interaction with biological targets.

- Thiophene Ring : Contributes to lipophilicity and may improve membrane permeability.

Research indicates that substituents on the pyrimidine ring significantly affect both antibacterial and cytotoxic activities. For instance, replacing the chloromethyl group with other halogens or functional groups may alter the compound's efficacy against specific bacterial strains or cancer cell lines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits promising anticancer properties.

Case Study: Cytotoxic Evaluation

In vitro assays were conducted on various cancer cell lines using the MTT assay. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high potency in inhibiting cell proliferation. Molecular docking studies suggested effective interactions with key targets involved in cancer progression.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Antimicrobial Activity

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The mechanism of action includes inhibition of enzymatic activity and disruption of membrane integrity, contributing to its antimicrobial effects.

Agricultural Applications

Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in agriculture as a pesticide or herbicide due to its bioactive properties.

Case Study: Pesticidal Efficacy

Field trials demonstrated that formulations containing this compound effectively reduced pest populations in crops while exhibiting low toxicity to beneficial insects. The compound's unique structure allows it to target specific biochemical pathways in pests without affecting non-target species.

Material Science Applications

In material science, the compound's ability to form stable complexes with metals has been explored for use in developing new materials with enhanced properties.

Case Study: Metal Complexation

Research indicated that complexes formed between methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and transition metals exhibit improved thermal stability and conductivity compared to uncomplexed materials. These findings suggest potential applications in electronics and catalysis.

Comparison with Similar Compounds

Substituent Effects at Position 6

The chloromethyl group at position 6 distinguishes this compound from analogs with methyl or bromomethyl substituents. Key comparisons include:

- Chloromethyl vs. Methyl : The chloromethyl group increases electrophilicity, making the compound more reactive in cross-coupling or alkylation reactions. However, methyl-substituted analogs show higher thymidine phosphorylase (TP) inhibitory activity, suggesting bulky/electron-withdrawing groups at C6 may reduce enzyme binding .

- Chloromethyl vs. Bromomethyl : Bromomethyl derivatives are often intermediates in synthesis but are less stable under physiological conditions.

Substituent Effects at Position 4

The thiophen-2-yl group at position 4 is compared to phenyl, nitrophenyl, and other heteroaromatic substituents:

- Thiophen-2-yl vs. Phenyl Derivatives : Thiophene’s electron-rich aromatic system enhances lipophilicity and may improve membrane permeability compared to phenyl groups. However, TP inhibition is weaker than 4-ethoxyphenyl analogs (IC₅₀ = 9.6 µM vs. 47.1 µM) .

- Electron-Withdrawing Groups : Nitrophenyl substituents reduce TP inhibitory activity, likely due to steric hindrance or unfavorable electronic interactions .

Functional Group Modifications at Position 2

The 2-oxo group is critical for hydrogen bonding in enzyme active sites. Comparisons with 2-thioxo analogs reveal:

Structural and Crystallographic Comparisons

Crystal structures of analogous compounds highlight conformational differences:

- Chloromethyl and bromomethyl groups minimally affect ring planarity but may influence packing in crystal lattices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodology : The Biginelli reaction is widely used for synthesizing dihydropyrimidinone (DHPM) derivatives. For analogous compounds, condensation of aldehydes, β-keto esters, and thioureas/urea under acidic conditions (e.g., HCl or acetic acid) yields the DHPM scaffold . For the target compound, substituting the aldehyde with thiophen-2-ylcarboxaldehyde and introducing a chloromethyl group via post-synthetic modification (e.g., chlorination of a hydroxymethyl intermediate) may be effective. Refluxing in acetic acid/acetic anhydride with sodium acetate as a catalyst (as seen in thiophene-containing analogs) can improve cyclization efficiency .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | Thiophen-2-ylcarboxaldehyde, methyl acetoacetate, urea/thiourea, HCl (0.1 M), 80°C, 12 h | ~60–75% |

| Chlorination | SOCl₂ or PCl₃ in dry DCM, 0°C → RT, 4–6 h | ~85–90% |

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For DHPM analogs, crystals are grown via slow evaporation of ethyl acetate/ethanol (3:2) and analyzed with SCXRD (R factor < 0.05, data-to-parameter ratio > 15:1) . NMR (¹H/¹³C) and IR spectroscopy complement crystallography:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.